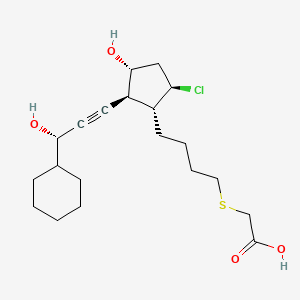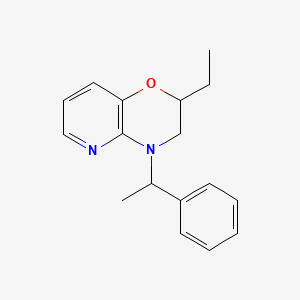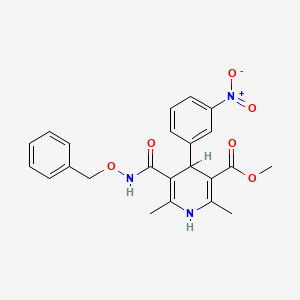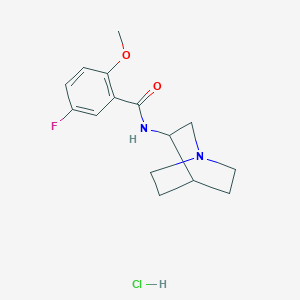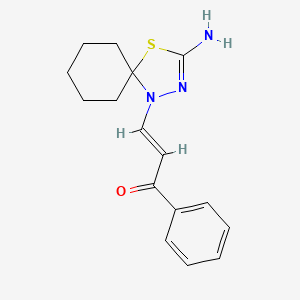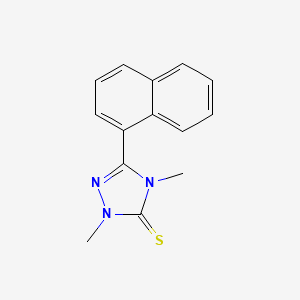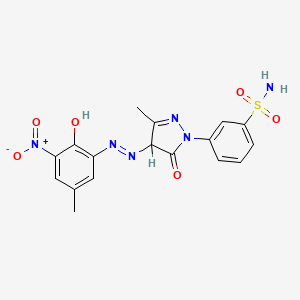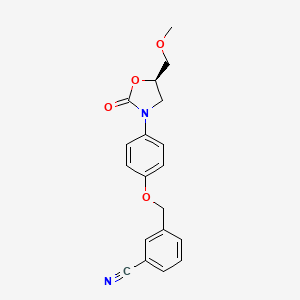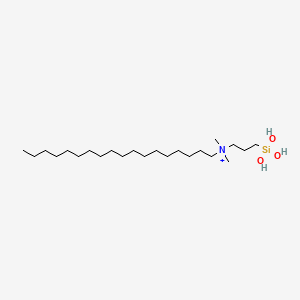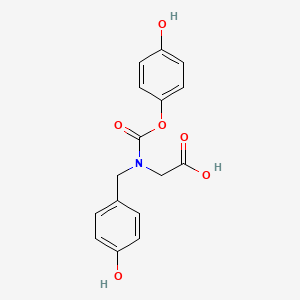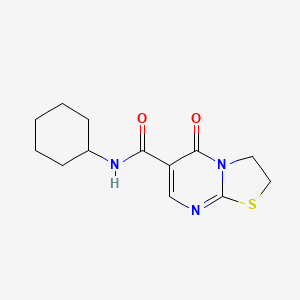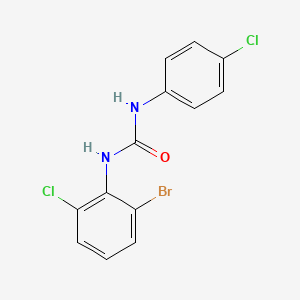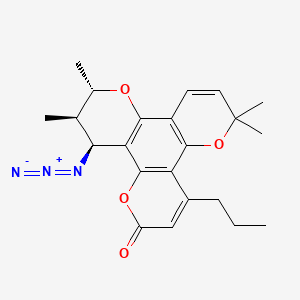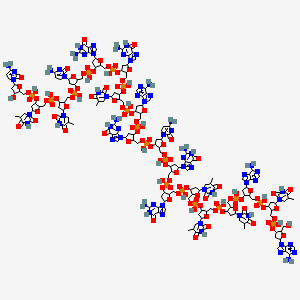
Prexigebersen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prexigebersen is a liposomal formulation containing antisense oligodeoxynucleotide targeting growth factor receptor-bound protein 2 (Grb2). It is primarily developed for the treatment of acute myeloid leukemia (AML). Grb2 is an adapter protein that plays a crucial role in cancer progression via the RAS activation pathway .
Méthodes De Préparation
Prexigebersen is synthesized by incorporating antisense oligodeoxynucleotide into a neutral-charge liposome. The preparation involves the following steps:
Analyse Des Réactions Chimiques
Prexigebersen undergoes several chemical reactions, primarily focusing on its interaction with Grb2 mRNA:
Applications De Recherche Scientifique
Prexigebersen has shown significant potential in various scientific research applications:
Cancer Treatment: this compound is primarily used in the treatment of acute myeloid leukemia. .
Biological Research: The compound is used to study the role of Grb2 in cancer progression and the RAS activation pathway
Drug Development: This compound serves as a model for developing other antisense oligonucleotide-based therapies targeting different proteins involved in various diseases
Mécanisme D'action
Prexigebersen exerts its effects by targeting and binding to Grb2 mRNA. This binding prevents the translation of Grb2 mRNA into the Grb2 protein, which is essential for the activation of downstream signaling pathways like ERK and AKT. By inhibiting Grb2 protein synthesis, this compound effectively halts cancer cell proliferation and enhances the efficacy of other chemotherapeutic agents .
Comparaison Avec Des Composés Similaires
Prexigebersen is unique in its mechanism of action and formulation. It specifically targets Grb2 mRNA, which is not druggable with small molecule inhibitors. Similar compounds include:
Venetoclax: A BCL-2 inhibitor used in combination with this compound for AML treatment.
Decitabine: A DNA methyltransferase inhibitor used in combination with this compound.
Other Antisense Oligonucleotides: Compounds like mipomersen and inotersen, which target different mRNAs for various therapeutic applications
This compound stands out due to its specific targeting of Grb2 and its incorporation into a liposomal formulation, enhancing its stability and delivery .
Propriétés
Numéro CAS |
202484-91-1 |
|---|---|
Formule moléculaire |
C177H224N63O110P17 |
Poids moléculaire |
5521 g/mol |
Nom IUPAC |
[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C177H224N63O110P17/c1-68-32-226(171(258)216-151(68)243)117-18-79(337-351(265,266)299-40-94-75(242)14-114(317-94)223-11-8-111(178)203-168(223)255)98(321-117)44-304-355(273,274)338-81-20-119(228-34-70(3)153(245)218-173(228)260)322-99(81)45-303-353(269,270)335-77-16-115(224-12-9-112(179)204-169(224)256)318-95(77)41-301-361(285,286)346-88-27-127(236-63-198-135-146(236)206-163(184)211-158(135)250)332-109(88)55-314-367(297,298)350-92-31-131(240-67-202-139-150(240)210-167(188)215-162(139)254)331-108(92)54-313-360(283,284)343-85-24-123(232-38-74(7)157(249)222-177(232)264)326-103(85)49-308-364(291,292)345-87-26-126(235-62-197-134-142(183)191-59-194-145(134)235)328-105(87)51-310-365(293,294)348-90-29-129(238-65-200-137-148(238)208-165(186)213-160(137)252)329-106(90)52-311-354(271,272)336-78-17-116(225-13-10-113(180)205-170(225)257)319-96(78)42-302-362(287,288)347-89-28-128(237-64-199-136-147(237)207-164(185)212-159(136)251)333-110(89)56-315-366(295,296)349-91-30-130(239-66-201-138-149(239)209-166(187)214-161(138)253)330-107(91)53-312-359(281,282)342-84-23-122(231-37-73(6)156(248)221-176(231)263)324-101(84)47-306-356(275,276)339-82-21-120(229-35-71(4)154(246)219-174(229)261)323-100(82)46-305-357(277,278)340-83-22-121(230-36-72(5)155(247)220-175(230)262)325-102(83)48-307-363(289,290)344-86-25-125(234-61-196-133-141(182)190-58-193-144(133)234)327-104(86)50-309-358(279,280)341-80-19-118(227-33-69(2)152(244)217-172(227)259)320-97(80)43-300-352(267,268)334-76-15-124(316-93(76)39-241)233-60-195-132-140(181)189-57-192-143(132)233/h8-13,32-38,57-67,75-110,114-131,241-242H,14-31,39-56H2,1-7H3,(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H2,178,203,255)(H2,179,204,256)(H2,180,205,257)(H2,181,189,192)(H2,182,190,193)(H2,183,191,194)(H,216,243,258)(H,217,244,259)(H,218,245,260)(H,219,246,261)(H,220,247,262)(H,221,248,263)(H,222,249,264)(H3,184,206,211,250)(H3,185,207,212,251)(H3,186,208,213,252)(H3,187,209,214,253)(H3,188,210,215,254) |
Clé InChI |
QAOIWVZTHIWLSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)OP(=O)(O)OCC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


